2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid
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Overview
Description
2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3BrF4O2. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups on the benzene ring.
Mechanism of Action
Mode of Action
The presence of the bromo, fluoro, and trifluoromethyl groups may enhance the compound’s reactivity, potentially influencing its interaction with biological targets .
Biochemical Pathways
Benzoic acid derivatives are often involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and gene regulation .
Pharmacokinetics
The presence of halogen atoms (bromine and fluorine) could potentially affect the compound’s metabolic stability and excretion .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the bromination of 6-fluoro-4-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as acetic acid or dichloromethane, at a specific temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3, under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling with a boronic acid would produce a biaryl compound .
Scientific Research Applications
2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine and trifluoromethyl groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid
- 2-Bromo-6-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRARIOBAKONHEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1800423-60-2 |
Source
|
Record name | 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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